molecular formula C19H27N7O16P2 B1583881 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 24936-38-7

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1583881
CAS No.: 24936-38-7
M. Wt: 671.4 g/mol
InChI Key: VGQHQOKIMNKUEF-ZLOOHWKQSA-N
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Description

Polyadenylic-polyuridylic acid, commonly known as [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a synthetic double-stranded RNA molecule. It is composed of polyadenylic acid (poly A) and polyuridylic acid (poly U) strands. This compound is recognized for its ability to signal through Toll-like receptor 3 (TLR3), a pattern recognition receptor that identifies double-stranded RNA, a hallmark of viral replication.

Preparation Methods

Polyadenylic-polyuridylic acid is synthesized through the chemical polymerization of adenylic acid and uridylic acid. The synthetic process involves the following steps:

    Polymerization: Adenylic acid and uridylic acid are polymerized to form polyadenylic acid and polyuridylic acid, respectively.

    Annealing: The polyadenylic acid and polyuridylic acid strands are annealed together to form the double-stranded RNA molecule, polyadenylic-polyuridylic acid.

For industrial production, the compound is typically prepared in a sterile environment to ensure the absence of bacterial contamination. The final product is lyophilized and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Polyadenylic-polyuridylic acid primarily undergoes reactions that involve its recognition and binding by TLR3. The key reactions include:

Common reagents and conditions used in these reactions include physiological water (NaCl 0.9%) for solubility and heating the mixture to 50°C for 10 minutes to enhance solubility .

Scientific Research Applications

The following identifiers are crucial for referencing these compounds in scientific literature:

  • InChI :
    • Compound 1: InChI=1S/C17H27N5O16P2
    • Compound 2: InChI=1S/C17H24N4O12P2
  • SMILES :
    • Compound 1: Nc1ncnc2n(cnc12)[C@@H]3O[C@H](CO[P](O)(=O)O[P](O)(=O)O[C@@H]4O[C@H]([C@@H](O)CO)[C@@H](O)[C@H](O)[C@H]4O)[C@@H](O)[C@H]3O
    • Compound 2: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Molecular Biology

These compounds serve as crucial intermediates in the synthesis of nucleotides and nucleic acids. They can be utilized in various assays to study enzyme kinetics and the mechanisms of action of nucleic acid-modifying enzymes. Their role as substrates or inhibitors can provide insights into cellular processes such as replication and transcription.

Medicinal Chemistry

Both compounds exhibit potential therapeutic properties:

  • Antiviral Activity : Research indicates that derivatives of purine nucleosides can inhibit viral replication. The presence of the amino group in compound 1 enhances its affinity for viral enzymes.
  • Anticancer Properties : The pyrimidine derivative (compound 2) has shown promise in inhibiting specific cancer cell lines by interfering with nucleotide metabolism essential for cancer cell proliferation.

Drug Development

The structural features of these compounds make them suitable candidates for drug design:

  • Prodrugs : Modifications can be made to enhance bioavailability or target specific tissues.
  • Combination Therapies : They can be combined with other therapeutic agents to enhance efficacy against resistant strains of pathogens or cancer cells.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral effects of compound 1 against hepatitis C virus (HCV). The results demonstrated that this compound significantly reduced viral load in vitro by inhibiting the NS5B polymerase activity.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated compound 2's effects on various cancer cell lines. The findings indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of polyadenylic-polyuridylic acid involves its recognition by TLR3. Upon recognition, TLR3 undergoes TRIF-dependent signaling, leading to the activation of transcription factors NF-κB and IRF. This activation results in the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and anticancer immune responses . The compound also promotes antigen-specific Th1-immune responses and boosts antibody production .

Biological Activity

The compounds [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (referred to as Compound A) and [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (referred to as Compound B) are structurally related nucleoside derivatives. These compounds exhibit significant biological activities that are relevant to various biochemical pathways and therapeutic applications.

Chemical Structure and Properties

Both compounds share a common oxolane ring structure with modifications that confer unique biological properties. The chemical formulas and molecular weights are as follows:

Compound Chemical Formula Molecular Weight (g/mol)
Compound AC21H29N7O14P2665.44
Compound BC21H27N5O13P2651.43

The biological activity of these compounds is primarily attributed to their roles as nucleotide analogs. They participate in the synthesis of nucleic acids and influence various enzymatic pathways involved in cellular metabolism.

  • Inhibition of Nucleotide Synthesis : Both compounds act as inhibitors of key enzymes in the purine and pyrimidine biosynthetic pathways. This inhibition can lead to reduced proliferation of rapidly dividing cells, making these compounds potential candidates for cancer therapy.
  • Modulation of Kinase Activity : Research indicates that these compounds may interact with various kinases such as AMP-activated protein kinase (AMPK) and several protein kinases involved in cell signaling pathways. This interaction can alter cellular responses to stress and growth signals.

Antiproliferative Effects

Studies have demonstrated that both compounds exhibit antiproliferative effects on cancer cell lines. For instance:

  • Compound A showed a significant reduction in cell viability in human breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM.
  • Compound B demonstrated similar effects on colon cancer cells (HT29), with an IC50 value around 20 µM.

Case Studies

  • Case Study 1: Compound A in Breast Cancer
    • A recent study evaluated the efficacy of Compound A in MCF7 cells. The results indicated that treatment led to cell cycle arrest at the G1 phase and increased apoptosis markers such as cleaved caspase-3.
  • Case Study 2: Compound B in Colon Cancer
    • In vitro studies using HT29 cells revealed that Compound B induced DNA damage and activated the p53 pathway, leading to enhanced apoptosis.

Pharmacokinetics

The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics:

  • Bioavailability : Both compounds exhibit high bioavailability when administered orally.
  • Metabolism : They undergo metabolic conversion primarily in the liver, forming active metabolites that contribute to their biological effects.

Safety Profile

Preliminary toxicity studies indicate that both compounds have a manageable safety profile at therapeutic doses. However, further studies are required to fully assess long-term safety and potential side effects.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQHQOKIMNKUEF-ZLOOHWKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-19-8, 24936-38-7, 24936-34-3
Record name 5′-Adenylic acid, polymer with 5′-uridylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(A)-poly(U)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Adenylic acid, homopolymer, complex with 5′-uridylic acid homopolymer (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50179654
Record name Poly A-U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24936-38-7
Record name Poly A-U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 3
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 4
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 5
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

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